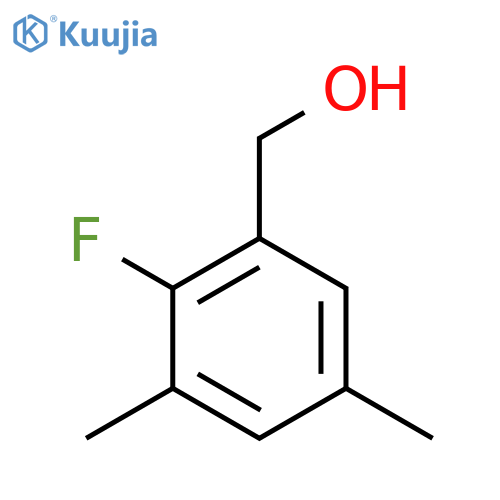Cas no 1785361-54-7 (3,5-Dimethyl-2-fluorobenzyl alcohol)

1785361-54-7 structure
商品名:3,5-Dimethyl-2-fluorobenzyl alcohol
CAS番号:1785361-54-7
MF:C9H11FO
メガワット:154.181446313858
CID:5007535
3,5-Dimethyl-2-fluorobenzyl alcohol 化学的及び物理的性質
名前と識別子
-
- 3,5-Dimethyl-2-fluorobenzyl alcohol
-
- インチ: 1S/C9H11FO/c1-6-3-7(2)9(10)8(4-6)5-11/h3-4,11H,5H2,1-2H3
- InChIKey: TWOUILBKZSARIC-UHFFFAOYSA-N
- ほほえんだ: FC1C(C)=CC(C)=CC=1CO
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 127
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 20.2
3,5-Dimethyl-2-fluorobenzyl alcohol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010006119-1g |
3,5-Dimethyl-2-fluorobenzyl alcohol |
1785361-54-7 | 97% | 1g |
1,519.80 USD | 2021-07-06 | |
| Alichem | A010006119-250mg |
3,5-Dimethyl-2-fluorobenzyl alcohol |
1785361-54-7 | 97% | 250mg |
484.80 USD | 2021-07-06 | |
| Alichem | A010006119-500mg |
3,5-Dimethyl-2-fluorobenzyl alcohol |
1785361-54-7 | 97% | 500mg |
798.70 USD | 2021-07-06 | |
| Aaron | AR023T3X-250mg |
(2-Fluoro-3,5-dimethylphenyl)methanol |
1785361-54-7 | 95% | 250mg |
$500.00 | 2025-02-13 | |
| Aaron | AR023T3X-1g |
(2-Fluoro-3,5-dimethylphenyl)methanol |
1785361-54-7 | 95% | 1g |
$800.00 | 2025-02-13 |
3,5-Dimethyl-2-fluorobenzyl alcohol 関連文献
-
Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615
-
Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055
-
S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3
-
Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589
1785361-54-7 (3,5-Dimethyl-2-fluorobenzyl alcohol) 関連製品
- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)
- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)
- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)
- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)
- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)
- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)
- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)
- 2241337-84-6(Bemnifosbuvir hemisulfate)
- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)
- 1622100-48-4(7-methoxy-8-methylquinoline)
推奨される供給者
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
